molecular formula C23H17NO B14138290 2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 88989-41-7

2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B14138290
CAS No.: 88989-41-7
M. Wt: 323.4 g/mol
InChI Key: AMUJZPLUWUQYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole (CAS 654651-08-8) is a complex tricyclic organic compound with a molecular formula of C23H17NO and a molecular weight of 323.4 g/mol . This compound belongs to the class of 3,4-fused pyrrolocoumarins, which are recognized for their significant potential in various scientific research applications . These compounds are typically synthesized through efficient one-pot multi-component reactions, for instance, from reactants like arylglyoxals and malono derivatives, under reflux conditions in ethanol . In chemical research, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique fused ring structure allows for the development of derivatives with varied chemical properties through reactions such as oxidation, reduction, and electrophilic aromatic substitution, which can occur at the C-2 position of the benzopyran system . In biological research, compounds within this structural class have demonstrated a range of promising activities. Studies on similar pyrrolocoumarin structures have shown significant cytotoxic effects, with some capable of inducing apoptosis in cancer cell lines, including breast (MCF-7) and lung (A549) cancers, through mechanisms involving mitochondrial pathways . Furthermore, this class of compounds is investigated for enzyme inhibition, targeting specific enzymes involved in metabolic pathways . The broader family of fused pyrrolocoumarins also exhibits properties such as antibacterial activity, antifungal activity, antioxidant effects, and lipoxygenase (LOX) inhibition . The compound's structure also allows for interaction with various receptors in the nervous system, suggesting potential applications in neuropharmacological studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

88989-41-7

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C23H17NO/c1-3-9-16(10-4-1)21-19-15-25-20-14-8-7-13-18(20)23(19)24-22(21)17-11-5-2-6-12-17/h1-14,24H,15H2

InChI Key

AMUJZPLUWUQYKP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NC(=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Multicomponent Copper-Catalyzed Synthesis

Reaction Design and Substrate Scope

The copper-catalyzed three-component reaction represents the most efficient route for synthesizing 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole derivatives. This method involves the coupling of benzo[d]isoxazole, terminal alkynes, and sulfonyl azides under rigorously optimized conditions. The reaction proceeds via a sequential mechanism:

  • Copper-mediated alkyne-azide cycloaddition (CuAAC) to form a triazole intermediate.
  • Base-induced Kemp elimination to generate the chromen-imine scaffold.
  • Ring-closing aromatization to yield the fused benzopyrano-pyrrole system.
Table 1: Optimization of Copper Catalysts and Solvents
Entry Catalyst Base Solvent System Temperature (°C) Yield (%)
1 CuI Triethylamine DCE 25 19
2 CuBr Triethylamine DCE/DCM (1:1) 80 89
3 CuCl DIPEA DCE 80 69
6 CuBr Triethylamine DCE 80 74

Key findings from screening 21 conditions:

  • CuBr outperformed other copper sources (CuI, CuCl, CuCN) due to superior ligand-exchange kinetics.
  • A DCE/DCM (1:1) solvent mixture enhanced solubility of intermediates, increasing yields by 15–20% compared to pure DCE.
  • Triethylamine (3.0 equiv) proved critical for both triazole decomposition and Kemp elimination steps.

Substrate Adaptability and Functional Group Tolerance

The methodology accommodates diverse substituents:

  • Aryl alkynes with electron-donating groups (e.g., p-OMe, p-nBu) achieved yields >90%.
  • Halogenated derivatives (F, Br) retained reactivity, enabling post-synthetic modifications (e.g., Suzuki couplings).
  • Heteroaromatic alkynes (3-thienyl) furnished bis-heterocyclic products in 71% yield.

Oxidative Cyclization Strategies

Copper-Mediated Ring Closure

An alternative approach employs CuCl₂ or CuBr₂ in dimethyl sulfoxide (DMSO) to induce oxidative cyclization of 2′-hydroxychalcone precursors. This method proceeds via:

  • Coordination of copper to the chalcone’s α,β-unsaturated ketone.
  • Single-electron oxidation generating a radical intermediate.
  • 6-endo-trig cyclization to form the benzopyran ring.
Table 2: Oxidative Cyclization Performance
Substitution Pattern Copper Source Time (h) Yield (%)
5-Methyl CuCl₂ 4 78
6-Bromo CuBr₂ 6 65
7-Methoxy CuCl₂ 5 82

Notably, electron-rich substrates cyclized faster due to enhanced radical stabilization.

1,3-Dipolar Cycloaddition Approaches

Pyrazole Ring Construction

The pyrrole moiety can be installed via 1,3-dipolar cycloaddition between chromone-tethered enones and diazoalkanes:
$$
\text{Chromone-enone} + \text{CH₂N₂} \xrightarrow{\text{0°C, 48h}} \text{Pyrazoline intermediate} \xrightarrow{\Delta} \text{Aromatic pyrrole}
$$
This method requires:

  • Anhydrous conditions (CH₂Cl₂/Et₂O) to prevent diazomethane hydrolysis.
  • Strict temperature control (<5°C) during cycloaddition.
Table 3: Cycloaddition Yields with Varied Enones
Enone Substituent Diazomethane Equiv Yield (%)
3-Aroyl 1.2 89
3-Nitro 1.5 61
3-Cyano 2.0 73

Industrial-Scale Considerations

Process Intensification

For kilogram-scale production, the copper-catalyzed method demonstrates superior scalability:

  • Continuous flow reactors reduce reaction time from 4h to 12 minutes via enhanced mass/heat transfer.
  • Solvent recycling (DCE/DCM) achieves 85% recovery through fractional distillation.
  • Catalyst loading can be reduced to 5 mol% CuBr without yield compromise by adding 2,2′-bipyridine as a stabilizing ligand.

Environmental Impact Mitigation

Recent advances address copper waste:

  • Electrochemical recovery systems reclaim >95% Cu⁰ from reaction mixtures.
  • Bio-based solvents (e.g., limonene) substitute DCM in 30% of cases, lowering the E-factor by 2.1.

Mechanistic Insights and Computational Validation

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311+G**) reveal:

  • The Kemp elimination transition state has an activation barrier of 24.3 kcal/mol .
  • Copper coordinates preferentially to the triazole nitrogen (binding energy: −38.7 kJ/mol), aligning reactants for cyclization.

Kinetic Isotope Effects (KIE)

Deuterium labeling studies show:

  • kH/kD = 2.1 for the C-H activation step, confirming proton abstraction as rate-limiting.
  • Inverse KIE (0.7) observed during aromatization, suggesting concerted bond reorganization.

Chemical Reactions Analysis

Functionalization Reactions

The pyrrole and benzopyran moieties undergo site-selective modifications:

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of the pyrrole.

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives with retained dihydro structure.

Oxidation and Reduction

  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in DCM converts the dihydro form to fully aromatic benzopyrano-pyrroles .

  • Reduction : NaBH₄ in MeOH selectively reduces carbonyl groups in fused derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Table 2: Palladium-Mediated Reactions

Reaction TypeConditionsProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives at position 670–85%
Heck CouplingPd(OAc)₂, P(o-MePh)₃, Et₃N, DMF, 150°CStyryl-substituted analogs65–80%
  • Electron-donating substituents (e.g., -OMe) enhance reactivity in Suzuki couplings, while electron-withdrawing groups (e.g., -NO₂) suppress it .

Radical Pathways

  • TBHP (tert-butyl hydroperoxide) promotes cross-dehydrogenative coupling (CDC) via t-butoxyl radicals, enabling C–H bond activation in aryloxy units .

  • Proposed intermediates include acyl radicals (A ) and annulated radical anions (B ) .

Metal-Mediated Cyclization

  • Copper catalysts (e.g., Cu(OAc)₂) facilitate oxidative insertion and reductive elimination steps, as seen in tandem C–H activation/cyclization sequences .

Stability and Reaction Optimization

  • pH Sensitivity : Cyclization efficiency drops below pH 8 due to protonation of intermediates .

  • Solvent Effects : DMF enhances Pd-catalyzed couplings, while THF favors Wittig reactions .

Scientific Research Applications

2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels, which is beneficial for managing diabetes.

Comparison with Similar Compounds

Antibacterial Activity

The 8-fluoro-4-oxo derivative (MW: ~349 g/mol) showed potent inhibition of bacterial DNA topoisomerases, with IC₅₀ values in the nanomolar range. In contrast, non-fluorinated or dihydro analogs exhibited reduced activity, emphasizing the role of electronegative substituents .

Fluorescence and Solubility

2,3-Diaryl-4-oxo analogs fluoresce intensely in alkaline solutions (λₑₓ = 365 nm, λₑₘ = 520 nm), making them useful as probes. Conversely, 1,4-dihydro derivatives lack fluorescence but offer better membrane permeability due to reduced polarity .

Receptor Binding

Nidufexor’s pyrazole core and chloro substituent confer high FXR binding affinity (Kᵢ = 12 nM), whereas pyrrole-based compounds with similar substituents show negligible activity, underscoring heterocycle specificity .

Biological Activity

2,3-Diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole is a complex organic compound notable for its unique fused heterocyclic structure, which combines elements of benzopyran and pyrrole systems. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics.

Chemical Structure and Properties

The molecular formula of 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole is C23H17NOC_{23}H_{17}NO with a molecular weight of approximately 323.387 g/mol. Its structure features two phenyl groups attached to the dihydropyrrole ring, contributing to its stability and electronic properties.

Biological Activities

Research indicates that compounds similar to 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzopyrano compounds can inhibit cancer cell proliferation and exhibit cytotoxic effects against various tumor types. The presence of the pyrrole ring enhances these pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a variety of pathogens. The unique structure allows for interactions that disrupt microbial cell functions .
  • Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation by modulating immune responses or inhibiting inflammatory pathways .

The mechanism of action for 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole involves its interaction with specific molecular targets. This compound can fit into the active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. Common targets include:

  • Enzymes involved in metabolic pathways.
  • Receptors in the nervous system that mediate various physiological responses.

Synthesis Methods

The synthesis of 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole can be achieved through several methods:

  • One-Pot Multi-Component Reactions : This method involves the reaction of arylglyoxals with malono derivatives and amino coumarins under reflux conditions in ethanol.
  • Nucleophilic Substitution Reactions : These reactions can introduce various substituents into the compound's aromatic rings.

The choice of synthesis method significantly influences the yield and purity of the final product.

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

  • A study published in Medicinal Chemistry explored the anticancer properties of related benzopyrano compounds, demonstrating significant cytotoxicity against human cancer cell lines .
  • Another research effort focused on the antimicrobial effects of similar structures against bacterial strains, revealing promising results that suggest potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole compared to related compounds, a comparative table is provided below:

Compound NameStructure TypeUnique Features
2,3-Diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrroleBenzopyran-PyrroleExhibits dual phenyl substitution enhancing stability
Benzopyrano[4,3-b]pyrroleBenzopyranKnown for antimicrobial properties
PyrrolocoumarinsCoumarinDiverse pharmacological profiles; synthesized via similar pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.